2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a complex organic molecule that contains several functional groups. It has a [1,2,4]triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with a 3-nitrobenzyl group at the 2-position and a phenyl group at the 7-position. The presence of the nitro group suggests that this compound could have potential applications in medicinal chemistry .
Scientific Research Applications
Pharmaceutical Applications
This compound has been studied in the context of drug development, particularly in relation to Sitagliptin drug products . It’s been used in the development of analytical methods for determining the presence of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine . These methods were used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .
Anti-Cancer Applications
The compound has shown potential in the field of cancer research. Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Kinase Inhibition
The compound has shown potential as a kinase inhibitor . In particular, it has demonstrated excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .
Drug Resistance Research
The compound has been used in studies focusing on overcoming drug resistance. Small-molecule drugs interfering at the same time with multiple drug targets might be more effective to overcome drug resistance .
Medicinal Chemistry
The compound has been used in the development of medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Antimicrobial Applications
While there isn’t specific information available for the compound , similar compounds have been evaluated for their antibacterial and antifungal activity . This suggests potential antimicrobial applications for the compound.
Mechanism of Action
Target of Action
The primary targets of 2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these proteins, leading to a decrease in the signaling pathways they regulate .
Biochemical Pathways
By inhibiting c-Met and VEGFR-2, 2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of 2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of these cells .
properties
IUPAC Name |
2-[(3-nitrophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-17-16-19-22(12-13-5-4-8-15(11-13)23(26)27)18(25)21(16)10-9-20(17)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTKBXIERYTHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.